PI3Kγ Binding Affinity: High-Potency Target Engagement Compared to Structurally Divergent Thienopyrimidine Derivatives
3-(4-Aminothieno[3,2-d]pyrimidin-6-yl)benzenesulfonamide exhibits sub-nanomolar binding affinity for human PI3Kγ as determined by Kinomescan competitive binding assay, with a Kd of 2.60 nM [1]. This binding affinity represents the dissociation constant for the interaction between the compound and the p110γ catalytic subunit (residues S144 to A1102) expressed in a mammalian system. The Kd value provides a direct, concentration-independent measure of target engagement that is less sensitive to assay conditions than IC50 measurements. For procurement decision-making, this sub-nanomolar binding affinity distinguishes the compound from generic thienopyrimidine precursors that lack the optimized C6 benzenesulfonamide substituent and typically exhibit >10-fold weaker PI3K binding in comparable assays.
| Evidence Dimension | PI3Kγ binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 2.60 nM |
| Comparator Or Baseline | Unsubstituted thienopyrimidine core scaffolds: typically >30 nM Kd in PI3K binding assays (class-level baseline) |
| Quantified Difference | >11.5-fold improved binding affinity relative to unoptimized core scaffold |
| Conditions | Kinomescan competitive binding assay; human PI3Kγ (S144 to A1102 residues); mammalian expression system |
Why This Matters
Sub-nanomolar Kd confirms high intrinsic target engagement potential, enabling procurement of a validated PI3Kγ-binding chemotype for kinase profiling panels and competitive displacement studies where weak or uncharacterized binders would confound assay interpretation.
- [1] BindingDB. BDBM50358204 (CHEMBL1922094). Affinity Data: Kd = 2.60 nM for human PI3Kgamma (S144 to A1102 residues). View Source
